molecular formula C19H15Cl2N3OS B15110195 5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B15110195
M. Wt: 404.3 g/mol
InChI Key: JMIKWTDVUJKVOJ-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with suitable aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.

    Carboxamide Formation: The carboxamide group can be formed through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Thiols, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chloro groups may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H15Cl2N3OS

Molecular Weight

404.3 g/mol

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15Cl2N3OS/c1-12-5-2-3-6-13(12)11-26-19-22-10-16(21)17(24-19)18(25)23-15-8-4-7-14(20)9-15/h2-10H,11H2,1H3,(H,23,25)

InChI Key

JMIKWTDVUJKVOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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